2-Ethyl-6-hydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-ethyl-6-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(11)8(6)9(10)12/h3-5,11H,2H2,1H3,(H2,10,12) |
InChI Key |
PYMGENPIDDEILO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethyl 6 Hydroxybenzamide and Analogues
Strategic Synthetic Routes for 2-Hydroxybenzamide Core Structures
The foundational 2-hydroxybenzamide scaffold, also known as salicylamide (B354443), can be constructed through several reliable synthetic pathways. These routes are designed to be efficient and versatile, allowing for the preparation of a wide range of derivatives.
Coupling Reactions of 2-Hydroxybenzoic Acid Derivatives with Amine Moieties
A primary method for the synthesis of 2-hydroxybenzamides is the direct coupling of a 2-hydroxybenzoic acid (salicylic acid) derivative with an amine. This amidation reaction typically requires the activation of the carboxylic acid group to facilitate the formation of the amide bond. Common coupling reagents include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). nih.govacs.org
For instance, the reaction of salicylic (B10762653) acid with an aniline (B41778) derivative in the presence of HATU can yield the corresponding N-aryl-2-hydroxybenzamide. acs.org The choice of coupling agent and reaction conditions is crucial to optimize the yield and purity of the final product, especially when dealing with electron-deficient amines, which can be less reactive. nih.gov Another approach involves converting the salicylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine in the presence of a base such as triethylamine (Et₃N). mdpi.com
Table 1: Examples of Coupling Reagents for 2-Hydroxybenzamide Synthesis
| Coupling Reagent System | Amine | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| HATU / DIPEA | Aniline derivatives | DMF | Room Temperature, 24h | acs.org |
| EDC / DMAP / HOBt (cat.) | Aniline derivatives | Acetonitrile | 23-60 °C, 10-14h | nih.gov |
Derivatization via Acylation and Subsequent Deprotection Strategies
An alternative to protecting the hydroxyl group is to perform a derivatization, such as acylation, which can later be reversed. While less common for the primary synthesis of the amide, this strategy is relevant in the broader context of modifying the 2-hydroxybenzamide core. The phenolic hydroxyl group can be acylated to form an ester. This ester can then be carried through subsequent reaction steps before being cleaved to regenerate the hydroxyl group. This approach is particularly useful when the hydroxyl group's reactivity needs to be temporarily suppressed to allow for transformations elsewhere in the molecule.
Regioselective Introduction of Alkyl Substituents on the Benzene (B151609) Ring
The synthesis of 2-Ethyl-6-hydroxybenzamide specifically requires the introduction of an ethyl group at the C6 position of the salicylamide ring. The regioselective alkylation of phenolic compounds can be challenging due to the activating nature of the hydroxyl group, which directs electrophiles to both the ortho and para positions.
One approach to achieve regioselectivity is through the use of specific directing groups or by carefully controlling reaction conditions. For related structures like 2,4-dihydroxybenzaldehydes, regioselective alkylation at the 4-position has been achieved using cesium bicarbonate in acetonitrile. nih.gov For the synthesis of 5-alkylsalicylates, a [3+3] cyclization reaction of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes mediated by titanium tetrachloride (TiCl₄) has been reported to be effective. nih.gov The direct Friedel-Crafts alkylation of a pre-formed 2-hydroxybenzamide is another possibility, though it may lead to a mixture of products requiring separation. A more controlled synthesis might involve starting with a pre-alkylated phenol, such as 2-ethylphenol, and then introducing the carboxyl and amide functionalities.
Synthesis of Novel 2-Hydroxybenzamide Derivatives
The 2-hydroxybenzamide core is a versatile scaffold that can be further modified to produce a wide array of novel derivatives. These modifications can alter the compound's chemical and physical properties.
Esterification and Hydrazide Formation
The carboxylic acid functionality of 2-hydroxybenzoic acid can be transformed into esters and hydrazides, which can then be converted to the corresponding amides or used as precursors for other derivatives. The synthesis of 2-hydroxybenzoic acid hydrazide (salicyloyl hydrazide) is typically achieved by reacting a methyl or ethyl ester of salicylic acid with hydrazine (B178648) hydrate in an alcoholic solvent, often under reflux. derpharmachemica.com
These hydrazides are key intermediates for synthesizing hydrazones. researchgate.net Hydrazones are formed by the condensation reaction of a hydrazide with an aldehyde or ketone. nih.govhygeiajournal.com This reaction is usually catalyzed by a small amount of acid. nih.gov The resulting hydrazide-hydrazone derivatives represent a significant class of compounds derived from the 2-hydroxybenzamide framework. researchgate.net
Table 2: Key Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | C₉H₁₁NO₂ | |
| 2-Hydroxybenzamide | Salicylamide | C₇H₇NO₂ |
| 2-Hydroxybenzoic acid | Salicylic acid | C₇H₆O₃ |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | C₈H₁₇N₃ |
| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ |
| Hydroxybenzotriazole | HOBt | C₆H₅N₃O |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU | C₁₀H₁₅F₆N₆OP |
| Thionyl chloride | SOCl₂ | |
| Triethylamine | C₆H₁₅N | |
| Hydrazine hydrate | H₆N₂O | |
| Titanium tetrachloride | TiCl₄ |
Condensation Reactions for Hydrazone Synthesis
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are typically synthesized through the condensation reaction of a carbonyl compound with a hydrazine derivative. In the context of this compound, the synthesis of corresponding hydrazones would first necessitate the conversion of the benzamide (B126) to a hydrazide, which can then be reacted with various aldehydes or ketones.
The general pathway for hydrazone synthesis from a benzamide analogue involves two main steps:
Hydrazinolysis of an ester: The synthesis typically starts from the corresponding ester of the benzoic acid (e.g., methyl 2-ethyl-6-hydroxybenzoate). This ester is then treated with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, such as ethanol or methanol, under reflux to yield the carbohydrazide (2-Ethyl-6-hydroxybenzohydrazide).
Condensation with a carbonyl compound: The resulting hydrazide is then condensed with an aldehyde or ketone. This reaction is usually carried out in a protic solvent like ethanol and is often catalyzed by a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration process. nih.gov
The reaction progress can be monitored by thin-layer chromatography (TLC). The resulting hydrazone often precipitates out of the solution upon cooling and can be purified by recrystallization. A variety of aromatic and heterocyclic aldehydes can be used in this condensation step, leading to a diverse range of hydrazone derivatives. nih.gov
A study on the synthesis of hydrazone derivatives from 2-hydroxybenzhydrazide and various aldehydes demonstrated the feasibility and efficiency of this approach. The reactions were carried out in acetic acid and refluxed for a short period, yielding the desired hydrazones in good yields. researchgate.net
Table 1: Examples of Reaction Conditions for Hydrazone Synthesis from 2-Hydroxybenzhydrazide and Various Aldehydes
| Aldehyde Reactant | Solvent | Reaction Time (min) | Yield (%) | Product Color | Reference |
| 2-Amino-3-formylchromone | Acetic Acid | 9 | 72 | White | researchgate.net |
This table is illustrative and based on the reactions of a related compound, 2-hydroxybenzhydrazide.
N-Alkylation and N-Acylation Approaches
N-Alkylation
N-alkylation of the amide nitrogen in 2-hydroxybenzamide analogues introduces an alkyl group onto the nitrogen atom. This transformation can be achieved using various alkylating agents and reaction conditions. A common method involves the deprotonation of the amide N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide.
For salicylamides, the alkylation can be carried out at temperatures ranging from 20 to 100 °C. google.com The choice of base and solvent is crucial to ensure selectivity and high yield. Strong bases such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) are often employed.
A general procedure for N-alkylation of a salicylamide derivative can be described as follows:
The salicylamide is dissolved in a dry aprotic solvent (e.g., THF).
A slight excess of a strong base (e.g., NaH) is added to the solution to deprotonate the amide nitrogen.
The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is stirred, often at an elevated temperature, until the reaction is complete. google.com
N-Acylation
N-acylation involves the introduction of an acyl group (R-C=O) onto the amide nitrogen. This can be accomplished using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. N-acylbenzotriazoles have also been reported as efficient neutral coupling reagents for the N-acylation of sulfonamides, a methodology that could potentially be adapted for benzamides.
The reaction of sulfonamides with N-acylbenzotriazoles in the presence of sodium hydride has been shown to produce N-acylsulfonamides in high yields (76-100%). nih.gov This method is advantageous as it can be used with N-acylbenzotriazoles for which the corresponding acid chlorides are difficult to prepare or handle.
A plausible N-acylation procedure for a 2-hydroxybenzamide analogue using an N-acylbenzotriazole would involve:
Dissolving the benzamide in a dry solvent like THF.
Adding a base such as NaH to generate the amidate anion.
Adding the N-acylbenzotriazole and refluxing the mixture to drive the reaction to completion. nih.gov
Optimization of Reaction Conditions and Yield Enhancement in 2-Hydroxybenzamide Synthesis
The synthesis of 2-hydroxybenzamides, including salicylamide and its derivatives, can be optimized to enhance reaction yields and purity. Key parameters that are often manipulated include the choice of starting materials, catalysts, reaction temperature, pressure, and solvent.
One common industrial method for synthesizing salicylamide involves the ammonolysis of methyl salicylate. patsnap.comgoogle.com Optimization of this process focuses on maximizing the conversion of the ester to the amide while minimizing side reactions and simplifying purification.
A patented method describes the synthesis of salicylamide from methyl salicylate and ammonia gas in a toluene solvent. The reaction conditions were optimized as follows:
Temperature: 40-45 °C
Pressure: 0.25-0.35 MPa
Reaction Time: 5-6 hours
Under these optimized conditions, yields of salicylamide reached as high as 98.4%. patsnap.comgoogle.com The use of toluene as a solvent allows for the recovery and recycling of both the solvent and the methanol byproduct, making the process more environmentally friendly.
Table 2: Optimization of Salicylamide Synthesis via Ammonolysis of Methyl Salicylate
| Methyl Salicylate (kg) | Toluene (kg) | Reaction Time (h) | Reaction Pressure (MPa) | Crystallization Temperature (°C) | Yield (%) | Reference |
| 150 | 420 | 5 | 0.25-0.35 | 20 | 97.8 | patsnap.com |
| 150 | 450 | 5.5 | 0.3-0.35 | 25 | 98.4 | patsnap.com |
| 150 | 480 | 6 | 0.25-0.3 | 22 | 98.1 | patsnap.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 6 Hydroxybenzamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the compound's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of a related compound, 2-hydroxybenzaldehyde, characteristic signals are observed that can be correlated to the protons of 2-Ethyl-6-hydroxybenzamide. hmdb.ca The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between 6.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The chemical shift of the hydroxyl (-OH) proton can vary widely (0.5-5.0 ppm) and is dependent on factors such as solvent and concentration due to hydrogen bonding. pdx.edu The amide (-NH2) protons also exhibit variable chemical shifts, typically in the range of 0.5-5.0 ppm. pdx.edu The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2) group and a triplet for the methyl (-CH3) group, with their chemical shifts influenced by the neighboring aromatic ring. Specifically, the methylene protons adjacent to the aromatic ring would be expected in the range of 1.8-2.5 ppm. oregonstate.edu
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.0 - 9.5 | Multiplet |
| Hydroxyl (Ar-OH) | 0.5 - 5.0 (variable) | Singlet (broad) |
| Amide (-CONH₂) | 0.5 - 5.0 (variable) | Singlet (broad) |
| Methylene (-CH₂CH₃) | 1.8 - 2.5 | Quartet |
| Methyl (-CH₂CH₃) | ~1.2 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the amide group is typically the most deshielded, appearing far downfield in the spectrum, generally in the range of 170-180 ppm. bhu.ac.in The aromatic carbons attached to the hydroxyl and amide groups will have their chemical shifts influenced by these substituents, typically appearing between 110-150 ppm. bhu.ac.inpressbooks.pub The carbon of the methylene group (-CH2) in the ethyl substituent would be expected in the 20-30 ppm range, while the methyl (-CH3) carbon would appear further upfield, around 10-15 ppm. pdx.edu
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (Ar-C) | 110 - 150 |
| Methylene (-CH₂CH₃) | 20 - 30 |
| Methyl (-CH₂CH₃) | 10 - 15 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular and intramolecular interactions, such as hydrogen bonding. In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The stretching vibration of the hydroxyl group (O-H) typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening indicative of hydrogen bonding. acs.org The N-H stretching vibrations of the primary amide group usually appear as two bands in the 3100-3500 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the amide group is a strong, sharp band typically found between 1630 and 1695 cm⁻¹. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can lead to a significant lowering of the C=O stretching frequency. oslomet.no Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Amide (N-H) | Stretching | 3100 - 3500 (two bands) |
| Carbonyl (C=O) | Stretching | 1630 - 1695 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Elemental Composition Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C9H11NO2), the expected molecular weight is approximately 165.19 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. For instance, the calculated exact mass for C9H11NO2 is 165.07898. In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 165. Fragmentation patterns in the mass spectrum can provide additional structural information. For example, loss of the ethyl group ([M-29]⁺) or the amide group ([M-44]⁺) could be observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl and hydroxyl groups. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. UV-Vis spectroscopy is also a valuable tool for monitoring the degradation of the compound. researchgate.net For example, by tracking the decrease in the absorbance at the characteristic wavelength, the rate of degradation under various conditions, such as in the presence of oxidizing agents, can be determined. researchgate.net
Computational Chemistry and Molecular Modeling Studies of 2 Ethyl 6 Hydroxybenzamide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust methodology for investigating the electronic structure of molecules. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determining molecular properties. For 2-Ethyl-6-hydroxybenzamide, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be used to optimize the molecular geometry and analyze its electronic characteristics. nih.govnih.gov These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic signatures. The optimized geometry reveals key structural parameters, such as the planarity of the benzamide (B126) moiety and the potential for intramolecular hydrogen bonding between the hydroxyl and amide groups, a common feature in related 2-hydroxy-benzamides. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, orbital interactions, and bonding within a molecule. nih.govnih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like core orbitals, lone pairs, and bonds (BD) and antibonds (BD*). wisc.edu For this compound, NBO analysis can quantify the delocalization of electron density arising from hyperconjugative interactions. A key interaction to investigate is the delocalization of the oxygen lone pair (LP) of the hydroxyl group and the nitrogen lone pair of the amide group into the antibonding orbitals of the aromatic ring. This charge delocalization is crucial for the stability of the molecule. researchgate.net
Furthermore, NBO analysis elucidates the nature of the intramolecular hydrogen bond between the hydroxyl hydrogen and the amide oxygen. The interaction between the filled lone pair orbital of the amide oxygen and the antibonding orbital of the O-H bond (LP(O) -> σ*(O-H)) can be quantified in terms of stabilization energy (E(2)). A significant E(2) value would confirm a strong intramolecular hydrogen bond, which in turn influences the molecule's conformation and reactivity. nih.gov
Table 1: Hypothetical NBO Analysis Second-Order Perturbation Energies for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O1) | π* (C1-C6) | 18.5 | π-conjugation |
| LP (N) | π* (C=O) | 45.2 | Resonance |
| π (C1-C6) | π* (C=O) | 22.8 | π-conjugation |
| LP (O2) | σ* (C7-N) | 2.1 | Hyperconjugation |
Note: This data is illustrative and based on typical values for similar molecular systems.
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic transitions. youtube.comyoutube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.compku.edu.cn The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl and amide substituents, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl group and the aromatic ring, indicating the probable sites for nucleophilic attack. The HOMO-LUMO gap can also be used to predict the electronic absorption properties of the molecule, as it often corresponds to the lowest energy electronic transition. researchgate.net
Table 2: Calculated FMO Energies for Benzamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzamide | -6.89 | -0.45 | 6.44 |
| 2-Hydroxybenzamide | -6.52 | -0.78 | 5.74 |
| This compound (Estimated) | -6.45 | -0.85 | 5.60 |
Note: Data for Benzamide and 2-Hydroxybenzamide are representative literature values. Data for this compound is an estimation for comparative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.dewolfram.comresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net
In the MEP map of this compound, the most negative regions (typically colored red) are expected to be located around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. dntb.gov.ua The regions of positive potential (typically colored blue) would be concentrated around the hydrogen atoms of the hydroxyl and amide groups, highlighting their role as hydrogen bond donors. The MEP surface provides an intuitive visual guide to the molecule's reactive sites. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. mdpi.comnih.govresearchgate.net This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions. nih.govresearchgate.net For this compound, docking studies can be performed against various biological targets to explore its potential pharmacological activities. The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy of different poses. mdpi.compeerj.com
The interactions stabilizing the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed. peerj.com Given its structure, this compound can act as both a hydrogen bond donor (via the hydroxyl and amide N-H groups) and acceptor (via the carbonyl and hydroxyl oxygen atoms). The ethyl group can participate in hydrophobic interactions within the binding pocket. Docking scores, which estimate the binding free energy, are used to rank different ligands or different poses of the same ligand. mdpi.com For example, docking studies on similar benzamide derivatives have explored their potential as topoisomerase inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. bio-hpc.eunih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds. bio-hpc.eunih.gov A QSAR study on a series of this compound derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. A robust QSAR model can provide insights into the structural features that are important for the desired activity, thereby guiding the design of more potent analogs. nih.gov For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or enhancing the hydrogen bonding capacity at a specific position leads to improved biological response.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. researchgate.netresearchgate.net For a flexible molecule like this compound, which has rotatable bonds (e.g., C-C bond of the ethyl group, C-N bond of the amide), multiple low-energy conformations may exist. These can be explored by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The presence of a strong intramolecular hydrogen bond between the hydroxyl and amide groups is expected to significantly restrict the conformational freedom around the C-C(O) bond, favoring a planar arrangement of the benzamide core.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govbiorxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and thermodynamic properties of the molecule, often in a simulated solvent environment. nih.gov For this compound, an MD simulation could reveal the stability of the intramolecular hydrogen bond, the flexibility of the ethyl group, and the interactions with surrounding solvent molecules, offering a more realistic representation of its behavior in solution. researchgate.netresearchgate.net
Investigation of Biological Activities and Molecular Mechanisms of 2 Hydroxybenzamide Derivatives
Enzyme Inhibition Studies
Scientific literature lacks specific data regarding the inhibitory effects of 2-Ethyl-6-hydroxybenzamide on the enzymes listed below. While studies exist for the broader class of 2-hydroxybenzamide derivatives, these findings cannot be directly attributed to the this compound variant.
Carbonic Anhydrase (CA) Isoform Inhibition
No research studies were identified that evaluated the inhibitory activity of this compound against any isoforms of carbonic anhydrase (CA). Therefore, data on its potency (such as IC₅₀ or Kᵢ values) and selectivity for specific CA isoforms (e.g., hCA I, II, IX, XII) are not available.
Tyrosinase Enzyme Inhibition
There is no available scientific data detailing the effect of this compound on the activity of the tyrosinase enzyme. Consequently, its potential as a tyrosinase inhibitor and its efficacy (e.g., IC₅₀ value) in this capacity are unknown.
Lipoxygenase (LOX) and Alpha-Amylase Inhibition
Investigations into the inhibitory potential of this compound against lipoxygenase (LOX) and alpha-amylase enzymes have not been reported in the accessible scientific literature. As such, no data on its activity towards these enzymes is available.
Mechanism of Enzyme Inhibition
Due to the absence of enzyme inhibition data for this compound, the mechanism through which it might interact with any enzyme (e.g., competitive, uncompetitive, noncompetitive, or mixed inhibition) has not been determined.
Receptor Binding Assays and Target Engagement Profiling
Information regarding the interaction of this compound with cellular receptors is not present in the reviewed scientific literature.
CXC Chemokine Receptor 2 (CXCR2) Modulation
No studies were found that investigated the binding affinity or modulatory effects of this compound on the CXC Chemokine Receptor 2 (CXCR2). Therefore, its potential to act as an agonist, antagonist, or allosteric modulator of this receptor remains uncharacterized.
Binding Affinity Studies at Various Receptors and Transporters (e.g., Serotonin (B10506) Receptors, Sigma Receptors, Adrenoceptors)
The interaction of 2-hydroxybenzamide derivatives with various neurotransmitter receptors and transporters is a significant area of research, suggesting their potential for development as therapeutic agents for neurological and psychiatric disorders.
Serotonin Receptors: Salicylamide (B354443) derivatives featuring an arylpiperazine moiety have been shown to bind strongly with serotonin receptors, particularly the 5-HT₁A and 5-HT₇ subtypes. researchgate.net Compounds that contain a 2-methoxyphenylpiperazine fragment are noted for targeting these specific receptors. researchgate.net The affinity for serotonin receptors is a key characteristic of many psychoactive drugs, and these findings suggest that derivatives of 2-hydroxybenzamide could serve as model structures for developing new multitargeted treatments for psychiatric conditions. researchgate.net
Sigma Receptors: Sigma receptors, which are unique binding sites in the central nervous system, are targets for a diverse range of psychotropic drugs. nih.gov They are classified into two main subtypes, σ₁ and σ₂. nih.gov Benzamide (B126) compounds are among the structures that have been modified to study binding properties at sigma receptors. umsystem.edu Research into conformationally flexible benzamides serves as a basis for developing selective sigma receptor ligands, which have potential applications in treating central nervous system diseases and as biomarkers for tumors. umsystem.edu Although direct binding data for this compound is not available, the broader benzamide class shows significant interaction with these receptors. umsystem.edunih.gov
Adrenoceptors: Adrenoceptors (or adrenergic receptors) are a class of G protein-coupled receptors that are targets for many catecholamines like norepinephrine (B1679862) and epinephrine. While direct studies linking 2-hydroxybenzamide derivatives to adrenoceptors are not prominent in the provided search results, it is known that some ligands can exhibit non-selective binding. For instance, certain aryloxyalkylamines, which can be structurally related to some pharmacologically active derivatives, are known to bind to both serotonin receptors and β-adrenergic receptors. acnp.org High-affinity binding of agonists to beta-adrenergic receptors is a key step in activating associated cellular signaling pathways. nih.govnih.gov The potential for cross-reactivity would depend heavily on the specific substitutions made to the 2-hydroxybenzamide core.
Antimicrobial Efficacy and Underlying Mechanisms of Action
Derivatives of 2-hydroxybenzamide have demonstrated significant antimicrobial properties against a wide array of pathogenic microorganisms.
The antibacterial potential of salicylamide and its derivatives has been well-documented. Studies show that these compounds are particularly effective against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net
For example, a study on novel chloro-substituted salicylanilide (B1680751) derivatives found them to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–1.0 mg/mL. mdpi.com Another investigation revealed that certain salicylamide derivatives exhibited high potency against Staphylococcus aureus with MIC values as low as ≤0.03 μmol/L. nih.gov The parent compound, salicylamide, has also been identified as having bactericidal activity against multiple antibiotic-resistant strains of Neisseria gonorrhoeae, with MIC values between 8 and 32 μg/ml, while notably not inhibiting beneficial vaginal microflora like Lactobacillus species. nih.gov
Table 1: Antibacterial Activity of 2-Hydroxybenzamide Derivatives| Compound Derivative | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Salicylamide | Neisseria gonorrhoeae (resistant strains) | 8 to 32 µg/mL | nih.gov |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | nih.gov |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfovibrio piger Vib-7 | 0.22 µM | muni.cz |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfomicrobium sp. Rod-9 | 0.27 µM | muni.cz |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL | mdpi.com |
| 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate | Gram-positive strains | ≥ 0.98 µmol/L | researchgate.net |
The antifungal properties of 2-hydroxybenzamide derivatives have also been explored. A study of 65 N-benzylsalicylamide derivatives found that while many showed weak activity, some derivatives, particularly those with chloro-substitutions, exhibited significant effects against filamentous fungi like Trichophyton mentagrophytes, with MIC values of ≤ 7.8 μmol/L. nih.gov Another study highlighted that 2-n-Amyloxybenzamide was a potent fungistatic agent. oup.com S-acyl derivatives of thiosalicylamides have also demonstrated high antifungal activity against Candida albicans and Trichophyton mentagrophytes. nih.gov
Table 2: Antifungal Activity of 2-Hydroxybenzamide Derivatives| Compound Derivative | Fungal Strain | MIC Value | Reference |
|---|---|---|---|
| N-(4'-Chlorobenzyl) salicylamides | Trichophyton mentagrophytes | ≤ 7.8 µmol/L | nih.gov |
| 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate | Mould strains | ≥ 1.95 µmol/L | researchgate.net |
| Niclosamide (B1684120) | Madurella mycetomatis (CBS131320) | 1.6 µg/mL | mdpi.com |
The salicylamide scaffold is the basis for several antiparasitic drugs, including niclosamide (used for tapeworm infections) and nitazoxanide (B1678950) (used for protozoal infections). nih.gov Research has confirmed that salicylamide derivatives possess a broad spectrum of activity. One study evaluated twelve salicylic (B10762653) acid and salicylamide derivatives against several parasites. brazilianjournals.com.br While activity against Plasmodium falciparum was not significant, some compounds showed weak bioactivity against Leishmania braziliensis amastigotes and Trypanosoma cruzi. brazilianjournals.com.brresearchgate.net For example, N-cyclohexyl-2-hydroxybenzamide showed an EC₅₀ of 15.60 µM against L. braziliensis. brazilianjournals.com.br This indicates that the salicylamide structure is a viable starting point for developing more potent and selective antiparasitic agents. brazilianjournals.com.brresearchgate.net
The mechanisms behind the antimicrobial action of 2-hydroxybenzamide derivatives are multifaceted. For salicylanilides like niclosamide, a primary mechanism is the inhibition of oxidative phosphorylation in mitochondria, which disrupts the pathogen's energy metabolism. mdpi.comnih.gov This uncoupling of the respiratory chain is a key mode of action against both parasites and fungi. mdpi.com
In bacteria, the mechanism can involve the disruption of the cell membrane. Studies on related hydroxy-methoxybenzaldehyde compounds have shown that they can compromise cell membrane integrity, leading to the leakage of intracellular proteins and nucleic acids. nih.gov Another proposed mechanism, particularly for derivatives targeting mycobacteria, involves the inhibition of essential enzymes. For instance, some sulfonamide-containing derivatives are designed to inhibit dihydropteroate (B1496061) synthetase, an enzyme crucial for the folic acid pathway in bacteria. researchgate.net The bactericidal effect of salicylamide against N. gonorrhoeae was found to be rapid, suggesting a mechanism that quickly leads to cell death. nih.gov The presence of the hydroxyl and amide groups on the benzamide ring is considered important for this activity. nih.gov
Structure Activity Relationship Sar Elucidation for 2 Hydroxybenzamide Analogues
Impact of Substituent Modifications on Biological Potency and Selectivity
For instance, in a series of salicylamide (B354443) derivatives investigated for their anti-HBV activity, substitutions on the aniline (B41778) moiety were found to play a critical role. It was observed that weak electron-withdrawing groups on the aniline ring were more favorable for enhancing anti-HBV activity than strong electron-withdrawing groups. nih.gov Specifically, a compound with a 3′-CH₃-4′-I substitution demonstrated significantly improved activity. nih.gov In contrast, derivatives with nitro or trifluoromethyl groups at various positions on the aniline ring showed moderate to no significant activity. nih.gov
Further studies on 2-phenoxybenzamide (B1622244) analogues as antiplasmodial agents revealed the importance of substituents on a terminal piperazinyl nitrogen. Bulky, non-polar substituents were found to be beneficial for high antiplasmodial activity. mdpi.com For example, N-pivaloyl analogues exhibited sub-micromolar antiplasmodial activity and good selectivity. mdpi.com The position of substituents also had a profound effect; a para-substituted analogue showed the highest activity and selectivity among a series of tested compounds. mdpi.com
In the context of anticancer activity, the substitution pattern on niclosamide (B1684120) derivatives, which are essentially substituted 2-hydroxybenzamides, influences their cytotoxicity and mechanism of action. For example, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide was most effective against HL-60 cells, while 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was the most active in an NFκB assay. nih.gov This highlights how different substituents can direct the biological activity towards different cellular targets or pathways.
The following table summarizes the impact of various substituent modifications on the biological activity of 2-hydroxybenzamide analogues based on several studies:
Role of Hydroxyl and Amide Functional Groups in Target Interactions
The 2-hydroxyl and amide functional groups are fundamental to the biological activity of this class of compounds, often participating in crucial hydrogen bonding interactions with their biological targets. The ortho-positioning of the hydroxyl group relative to the amide is a key structural feature that facilitates the formation of an intramolecular hydrogen bond, which can influence the conformation of the molecule and its ability to bind to a target.
Molecular docking studies have provided insights into these interactions at a molecular level. For example, in the context of α-glucosidase inhibition, the hydroxyl groups of carboxyalkyl flavonoid derivatives were shown to form intermolecular hydrogen bonds with amino acid residues such as Asp214 and Gln350 in the enzyme's active site. nih.gov The introduction of hydroxyl groups to the flavonoid ring was found to increase hydrogen bonding interactions, which can lead to reduced intermolecular binding energy and increased inhibitory activity. nih.gov
Similarly, in the study of N-hydroxybenzamide derivatives as histone deacetylase 6 (HDAC6) inhibitors, the hydroxamic group was shown to be crucial for chelating with the zinc ion in the enzyme's active site. Steric hindrance that forces the hydroxamic group to be almost perpendicular to the phenyl ring can prevent this chelation and lead to a loss of inhibitory activity.
The following table summarizes the key interactions involving the hydroxyl and amide functional groups:
Correlation of Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using molecular descriptors. irbbarcelona.org These descriptors are numerical values that encode various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
Several QSAR studies have been conducted on 2-hydroxybenzamide analogues to identify the key molecular features driving their biological activity. For instance, a QSAR analysis of salicylamide isosteres as potential antituberculotics found that their antimycobacterial activity was correlated with quantum chemical B3LYP/6-31G(*) based molecular descriptors, particularly electronic properties. nih.gov The study yielded robust QSAR models, with the best model being for Mycobacterium tuberculosis. nih.gov
In another study on benzylidene hydrazine (B178648) benzamide (B126) derivatives as anticancer agents, a QSAR equation was developed that correlated the anticancer activity against a human lung cancer cell line with descriptors such as Log S (solubility), rerank score, and MR (molar refractivity). unair.ac.id
The development of 2D-QSAR models for hydroxamic acid derivatives as HDAC6 inhibitors utilized seven molecular descriptors to build a model with high predictive power. Molecular docking results further supported the QSAR findings by demonstrating favorable binding interactions in the active site of the enzyme.
The following table presents examples of molecular descriptors and their correlation with biological outcomes in studies of 2-hydroxybenzamide analogues:
Future Research Directions and Advanced Methodological Applications in 2 Ethyl 6 Hydroxybenzamide Research
Development of Novel Synthetic Strategies for Enhanced Analog Libraries
The generation of diverse chemical libraries is fundamental to establishing robust structure-activity relationships (SAR) and identifying lead compounds with improved potency and selectivity. Future research on 2-Ethyl-6-hydroxybenzamide will benefit significantly from the adoption of modern synthetic strategies that enable the rapid and efficient creation of extensive analog libraries.
Key future approaches include:
Combinatorial Chemistry and High-Throughput Synthesis: Moving beyond traditional one-at-a-time synthesis, the use of automated high-throughput platforms can accelerate the generation of a wide array of this compound analogs. By systematically varying substituents on both the aromatic ring and the amide side chain, researchers can quickly explore a vast chemical space.
Solid-Phase Synthesis: The adaptation of solid-phase synthesis techniques, where the benzamide (B126) core or its precursors are anchored to a polymer resin, can streamline the purification process and facilitate the multi-step synthesis of complex analogs. A strategy could involve immobilizing a 2-hydroxybenzoic acid derivative and subsequently reacting it with a diverse set of amines.
Late-Stage Functionalization: Developing novel catalytic methods for late-stage C-H functionalization of the this compound scaffold is a particularly powerful strategy. This would allow for the direct modification of the core structure in the final steps of the synthesis, providing access to analogs that are difficult to obtain through traditional multi-step routes. For instance, regioselective halogenation, cyanation, or trifluoromethylation of the benzene (B151609) ring could yield novel derivatives for biological screening.
Flow Chemistry: The use of continuous-flow reactors offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability. This methodology is well-suited for the multi-step synthesis of a focused library of this compound derivatives.
| Synthetic Strategy | Description | Potential Analogs of this compound | Key Advantage |
|---|---|---|---|
| Combinatorial Synthesis | Automated, parallel synthesis of a large number of compounds. | Variations at R1 (e.g., -Cl, -F, -CH3, -OCH3) and R2 (e.g., different alkyl/aryl groups). | Rapid generation of large, diverse libraries. |
| Solid-Phase Synthesis | Synthesis on a polymer support, simplifying purification. | Complex peptide or heterocyclic side chains attached to the amide nitrogen. | Streamlined workflow and purification. |
| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage. | Direct introduction of halogens, cyano, or nitro groups onto the phenyl ring. | Access to novel chemical space and rapid SAR exploration. |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Scalable production of optimized lead compounds. | Improved safety, scalability, and reaction control. |
Exploration of Additional Biological Targets and Pathways
While initial studies may link this compound to a specific biological target, its full therapeutic potential may lie in its interactions with other proteins or pathways. A forward-thinking research plan would involve a systematic exploration for novel molecular targets. Some benzamide derivatives have been investigated as antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway. nih.govnih.gov Future research could investigate if this compound or its analogs interact with this or other signaling pathways.
Advanced methodologies for target deconvolution include:
Chemoproteomics: Techniques such as activity-based protein profiling (ABPP) can be employed to identify the direct protein targets of this compound in a complex biological sample (e.g., cell lysate or living cells). This involves using a chemically modified version of the compound that can covalently label its binding partners, which are then identified by mass spectrometry.
Phenotypic Screening and Target Deconvolution: High-content screening of this compound and its analogs across various cell lines can identify specific cellular phenotypes (e.g., apoptosis, cell cycle arrest). Subsequent target deconvolution efforts, using techniques like thermal proteome profiling (TPP) or genetic approaches (e.g., CRISPR-Cas9 screening), can then pinpoint the molecular target responsible for the observed phenotype.
In Silico Target Prediction: Computational algorithms that screen the structure of this compound against databases of known protein binding sites can generate a list of potential targets. f1000research.com These predictions can then be experimentally validated, providing a rapid and cost-effective way to prioritize research efforts.
| Methodology | Description | Application to this compound | Expected Outcome |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to identify enzyme classes or specific protein targets. | Design of a probe based on the this compound scaffold to identify its binding partners in native biological systems. | Direct identification of covalent and high-affinity protein targets. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. | Identification of proteins whose melting curves are shifted in the presence of this compound. | Unbiased, proteome-wide identification of direct and indirect targets. |
| CRISPR-Cas9 Screening | Systematic knockout of genes to identify those that confer sensitivity or resistance to a compound. | Identification of genes whose loss makes cells more or less sensitive to this compound. | Elucidation of the genetic pathways essential for the compound's mechanism of action. |
| Computational Target Prediction | Uses ligand shape and property similarity to predict targets based on known ligand-protein interactions. | Screening the structure of this compound against databases of protein structures. | A prioritized list of putative protein targets for experimental validation. |
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into ligand-protein interactions at a molecular level. nih.gov For this compound, integrating these techniques can guide the design of next-generation analogs with enhanced properties.
Key computational approaches include:
Molecular Docking and Scoring: Once a biological target is validated, molecular docking can be used to predict the binding mode of this compound within the target's active site. patsnap.com This information is invaluable for understanding the key interactions that drive binding and for designing modifications that enhance affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the binding pose and to identify subtle conformational changes that may be crucial for biological activity. patsnap.com
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of analogs with their biological activities, QSAR can be used to predict the activity of novel, yet-to-be-synthesized compounds. nih.gov This helps to prioritize synthetic efforts on the most promising candidates.
De Novo Design: Advanced algorithms can design novel molecules from scratch that are optimized to fit the binding site of a target protein. openmedicinalchemistryjournal.com These de novo designs can provide innovative ideas for new scaffolds that build upon the core structure of this compound.
| Computational Technique | Description | Specific Application for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To visualize how this compound fits into its target's active site and to guide the placement of new functional groups. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | To assess the stability of the predicted binding pose and to understand the energetic contributions of different parts of the molecule to binding. |
| QSAR | Relates the chemical structure of molecules to their biological activity. | To build a predictive model for the activity of this compound analogs, guiding the design of more potent compounds. |
| De Novo Design | Generates novel molecular structures with desired properties. | To create entirely new molecules that are optimized for the target's binding site, potentially leading to new intellectual property. |
Application of Cutting-Edge Spectroscopic Methods for Mechanistic Insights
A deep understanding of how this compound interacts with its biological target and the mechanistic basis of its action requires sophisticated analytical techniques. Cutting-edge spectroscopic methods can provide unparalleled insights into these processes.
Advanced spectroscopic applications include:
X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound bound to its target protein offers the most detailed view of the binding interactions. This "snapshot" can definitively confirm the binding mode and provide a precise blueprint for structure-based drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify which parts of the this compound molecule are in close contact with the target protein. Furthermore, 2D NMR methods like HSQC can monitor chemical shift perturbations in the protein upon ligand binding, mapping the interaction site.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of ligand-protein interactions in real-time. It can provide precise measurements of the association (on-rate) and dissociation (off-rate) constants, offering a more complete picture of the binding affinity than simple endpoint assays.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can reveal changes in the conformation and dynamics of a target protein upon binding of this compound. By measuring the rate of deuterium (B1214612) exchange in different parts of the protein, researchers can identify regions that become more or less solvent-exposed, providing clues about allosteric effects and the mechanism of action.
| Spectroscopic Method | Type of Information Provided | Insight into this compound's Mechanism |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. | Precise atomic-level details of the binding interactions, guiding rational design. |
| NMR Spectroscopy | Information on ligand-protein binding, interaction epitopes, and conformational changes in solution. | Confirmation of binding in solution and mapping of the binding site on the protein surface. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (k_on, k_off) and affinity (K_D). | Quantitative understanding of the binding strength and residence time of the compound on its target. |
| HDX-Mass Spectrometry | Changes in protein conformation and dynamics upon ligand binding. | Reveals allosteric effects and long-range conformational changes induced by the compound, providing deeper mechanistic insights. |
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 2-Ethyl-6-hydroxybenzamide, and how can reaction efficiency be quantified?
- Methodological Answer : The synthesis involves esterification of salicylic acid derivatives with ethanol under acidic catalysis. Key parameters include:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Catalyst concentration : 5–10% sulfuric acid (v/v) to maximize yield without excessive degradation.
- Reaction time : 4–6 hours, monitored via TLC or HPLC for intermediate conversion.
Quantify efficiency using yield (%) and purity (HPLC ≥98%).
Reference Table :
| Parameter | Optimal Range | Monitoring Method |
|---|---|---|
| Temperature | 80–100°C | Thermocouple |
| Catalyst (H₂SO₄) | 5–10% v/v | Titration |
| Reaction Time | 4–6 hrs | TLC/HPLC |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Use a multi-technique approach:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl at C2, hydroxyl at C6).
- FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1750 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at m/z 180.1).
Purity assessment requires HPLC (C18 column, acetonitrile/water gradient).
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare solutions at pH 2–10 (buffered).
- Store at 25°C and 40°C; sample aliquots at 0, 7, 14 days.
- Analyze degradation via HPLC (peak area reduction >5% indicates instability).
Key Finding : Stability is optimal at pH 6–8, with hydrolysis above pH 9 (amide bond cleavage).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Replicate assays : Use standardized protocols (e.g., DPPH scavenging, FRAP) with positive controls (ascorbic acid).
- Contextual variables : Test concentration ranges (1–100 µM) and cell lines (e.g., HepG2 vs. RAW264.7).
- Mechanistic studies : Pair bioassays with ROS detection (DCFH-DA) to clarify dual effects.
Statistical analysis (ANOVA, p <0.05) identifies outliers. Publish raw data for transparency.
Q. What computational models predict this compound’s interaction with biological targets (e.g., COX-2)?
- Methodological Answer :
- Docking : Use AutoDock Vina with PDB IDs (e.g., 5KIR for COX-2).
- MD Simulations : GROMACS for 100 ns trajectories; analyze binding free energy (MM-PBSA).
Table : Key docking parameters:
| Software | Grid Box Size | Scoring Function |
|---|---|---|
| AutoDock Vina | 20 × 20 × 20 Å | Affinity (kcal/mol) |
| Schrödinger Glide | Flexible | Emodel Score |
| Validate with experimental IC₅₀ values from enzyme inhibition assays. | ||
Q. How to design a toxicity profile for this compound in preclinical studies?
- Methodological Answer :
- In vitro : MTT assay (IC₅₀ in HEK293 cells) + Ames test (TA98/TA100 strains).
- In vivo : Acute toxicity (OECD 423) in rodents (dose: 50–2000 mg/kg).
- Biomarkers : Measure ALT/AST (liver) and BUN/creatinine (kidney).
Data Interpretation :
| Test | Acceptable Threshold |
|---|---|
| HEK293 IC₅₀ | >100 µM |
| Ames Test | Mutagenicity Index <2 |
Q. What strategies differentiate this compound’s activity from structural analogs (e.g., salicylic acid)?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., ethyl vs. methyl substituents) and test in parallel.
- Functional assays : Measure logP (HPLC) to correlate lipophilicity with membrane permeability.
- Target specificity : Use siRNA knockdown (e.g., Nrf2 for antioxidant pathways).
Key Finding : Ethyl group enhances lipophilicity (logP 2.1 vs. salicylic acid’s 1.1), improving cellular uptake.
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
